molecular formula C21H19N3O2S B11203333 N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11203333
M. Wt: 377.5 g/mol
InChI Key: KLEXAZFEWPOGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Acylation Reaction: The imidazo[2,1-b]thiazole core is then acylated with 2-(2-ethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other imidazo[2,1-b]thiazole derivatives.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3O2S/c1-2-26-19-11-7-6-10-17(19)22-20(25)12-16-14-27-21-23-18(13-24(16)21)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,22,25)

InChI Key

KLEXAZFEWPOGID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.